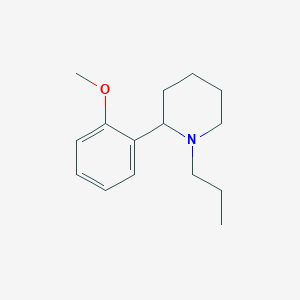
1-(2-Nitrophenyl)-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Nitrophenyl)-1H-imidazole-4-carboxamide is a heterocyclic organic compound that features an imidazole ring substituted with a nitrophenyl group and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)-1H-imidazole-4-carboxamide can be synthesized through several methods. Another method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate under solventless microwave-assisted conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Nitrophenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
1-(2-Nitrophenyl)-1H-imidazole-4-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-Nitrophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can coordinate with metal ions or form hydrogen bonds with biological targets . These interactions can modulate the activity of enzymes or disrupt cellular processes, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
2-Nitrobenzyl alcohol: Shares the nitrophenyl group but lacks the imidazole ring.
1-(2-Nitrophenyl)ethanol: Similar nitrophenyl group with an ethanol moiety instead of the imidazole ring.
1-(2-Nitrophenyl)-1H-pyrrole-4-carboxamide: Similar structure but with a pyrrole ring instead of an imidazole ring.
Uniqueness: 1-(2-Nitrophenyl)-1H-imidazole-4-carboxamide is unique due to the presence of both the nitrophenyl group and the imidazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C10H8N4O3 |
|---|---|
Poids moléculaire |
232.20 g/mol |
Nom IUPAC |
1-(2-nitrophenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C10H8N4O3/c11-10(15)7-5-13(6-12-7)8-3-1-2-4-9(8)14(16)17/h1-6H,(H2,11,15) |
Clé InChI |
LDESNMCURKHACG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N2C=C(N=C2)C(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one](/img/structure/B11791697.png)
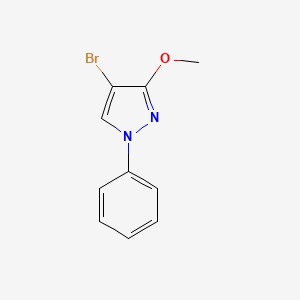
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B11791706.png)
![2-Chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11791717.png)



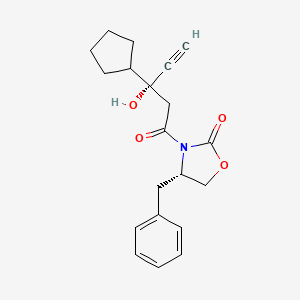
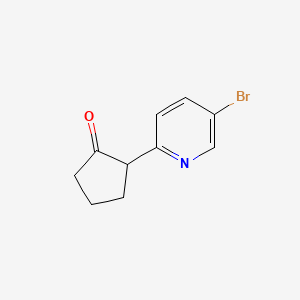
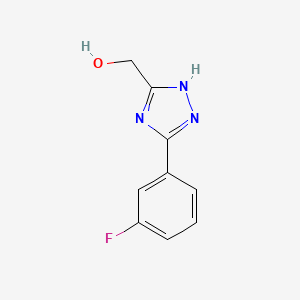
![4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B11791751.png)
![Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11791752.png)
